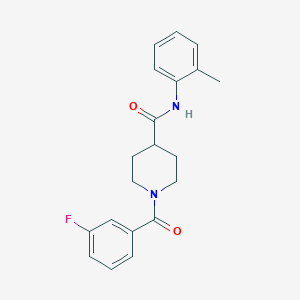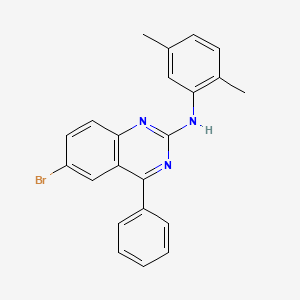![molecular formula C12H14N2O3S B4721718 5,11,11-trimethyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-4,6-dione](/img/structure/B4721718.png)
5,11,11-trimethyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-4,6-dione
描述
5,11,11-trimethyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-4,6-dione is a complex heterocyclic compound known for its unique structural features and potential biological activities. This compound is characterized by its tricyclic framework, which includes oxygen, sulfur, and nitrogen atoms, making it a subject of interest in various fields of scientific research.
作用机制
Target of Action
It is known that condensed pyrimidines, which are key structural fragments of this compound, are often used in the synthesis of antiviral agents .
Mode of Action
It is known that the compound undergoes a dimroth rearrangement, a process that involves the relocation of heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can lead to changes in the compound’s interaction with its targets.
生化分析
Biochemical Properties
3,7,7-trimethyl-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases and proteases, by binding to their active sites. The interaction between 3,7,7-trimethyl-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione and these enzymes can lead to the modulation of various biochemical pathways, affecting cellular functions and metabolic processes .
Cellular Effects
The effects of 3,7,7-trimethyl-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione on cells are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, 3,7,7-trimethyl-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of 3,7,7-trimethyl-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it can inhibit kinases by competing with ATP for binding to the active site, thereby preventing phosphorylation of target proteins. Additionally, 3,7,7-trimethyl-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,7,7-trimethyl-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3,7,7-trimethyl-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can degrade under certain conditions, leading to a decrease in its biological activity. Long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic adaptation .
Dosage Effects in Animal Models
The effects of 3,7,7-trimethyl-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
3,7,7-trimethyl-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, this compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels. Additionally, 3,7,7-trimethyl-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can affect the activity of enzymes involved in lipid metabolism, resulting in alterations in lipid profiles .
Transport and Distribution
The transport and distribution of 3,7,7-trimethyl-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 3,7,7-trimethyl-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can influence its biological activity and efficacy .
Subcellular Localization
The subcellular localization of 3,7,7-trimethyl-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to affect metabolic processes. The subcellular distribution of 3,7,7-trimethyl-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can determine its role in cellular functions and biochemical pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,11,11-trimethyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-4,6-dione typically involves multi-step reactions. One common method includes the condensation of acetoacetic acid N-aryl (N,N-diethyl)amides with salicylaldehyde and thiourea in ethanol, using a sodium-bisulfate catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired tricyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
化学反应分析
Types of Reactions
5,11,11-trimethyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
5,11,11-trimethyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-4,6-dione has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable model for understanding heterocyclic chemistry.
Biology: Its potential biological activities, such as anti-inflammatory and antimicrobial properties, are of significant interest.
Industry: Its unique chemical properties make it a candidate for various industrial applications, including the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes: These compounds share a similar tricyclic structure and exhibit comparable biological activities.
4-hydroxy-5,11,11-trimethyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3-trien-6-one: This compound has a similar framework but includes additional functional groups that may alter its reactivity and applications.
Uniqueness
5,11,11-trimethyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-4,6-dione is unique due to its specific combination of oxygen, sulfur, and nitrogen atoms within a tricyclic structure. This unique arrangement contributes to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.
属性
IUPAC Name |
5,11,11-trimethyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-12(2)4-7-6(5-17-12)8-9(18-7)10(15)14(3)11(16)13-8/h4-5H2,1-3H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVJJSACSXIADL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)C3=C(S2)C(=O)N(C(=O)N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 3-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]benzoate](/img/structure/B4721639.png)
![(3-methoxyphenyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone](/img/structure/B4721646.png)
![N-benzyl-2-[2-(3-ethoxyphenoxy)ethoxy]-N-methylethanamine](/img/structure/B4721654.png)
![4-chloro-N-(2,6-dioxo-1-piperidinyl)-N-[2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B4721660.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B4721668.png)
![ETHYL 2-[(2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4721670.png)

![4-[allyl(methylsulfonyl)amino]-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4721672.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-propoxybenzamide](/img/structure/B4721685.png)
![1-[(4-Propan-2-ylphenyl)methyl]-3-[3-[(4-propan-2-ylphenyl)methylcarbamoylamino]phenyl]urea](/img/structure/B4721687.png)


